molecular formula C19H20N4O5S B5004981 6-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid

6-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B5004981
M. Wt: 416.5 g/mol
InChI Key: SQHFGAIYNPNRJI-UHFFFAOYSA-N
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Description

This compound is a cyclohexene-based carboxylic acid derivative featuring a carbamoyl-linked phenylsulfamoyl group substituted with a 4-methylpyrimidin-2-yl moiety. The structure integrates multiple pharmacophoric elements:

  • Carbamoyl-phenyl bridge: Enhances rigidity and serves as a scaffold for substituent attachment.

Properties

IUPAC Name

6-[[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c1-12-10-11-20-19(21-12)23-29(27,28)14-8-6-13(7-9-14)22-17(24)15-4-2-3-5-16(15)18(25)26/h2-3,6-11,15-16H,4-5H2,1H3,(H,22,24)(H,25,26)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHFGAIYNPNRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the sulfamoyl and carboxylic acid groups. Common synthetic routes may include:

    Cyclohexene Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Sulfamoyl Group: This step often involves the use of sulfamoyl chloride and a suitable base to introduce the sulfamoyl group onto the phenyl ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 6-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (e.g., CF₃) : Improve metabolic stability but may reduce solubility .
  • Heterocyclic Substituents (e.g., pyrimidine, benzothiazole) : Enhance target selectivity in enzyme inhibition .
  • Steric Effects (e.g., 3,5-dimethylphenyl) : May hinder binding to shallow protein pockets .

Functional Group Modifications

Compound Name Functional Group Impact References
6-[(Pyridin-3-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid Pyridinylmethyl carbamoyl Basic nitrogen improves solubility; possible metal coordination.
6-{[4-(Indolin-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid Indoline sulfonyl Bulky substituent may limit blood-brain barrier penetration.
6-[(4-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid Acetylphenyl Ketone group offers site for covalent binding or prodrug derivatization.

Key Observations:

  • Pyridinylmethyl Group : Enhances aqueous solubility via protonation at physiological pH .

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